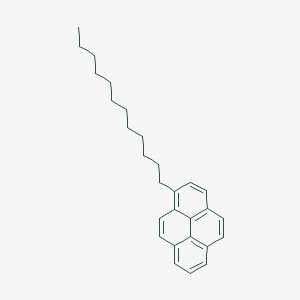

1-Dodecylpyrene

Beschreibung

Contextualizing Polycyclic Aromatic Hydrocarbons with Alkyl Chains in Contemporary Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings made of carbon and hydrogen. sigmaaldrich.comwikipedia.org These molecules are ubiquitous, forming from the incomplete combustion of organic materials, and are of interest in fields ranging from environmental science to materials science. nih.gov While the parent, unsubstituted PAHs have been studied extensively, contemporary chemical research has shown increasing interest in their alkylated derivatives. sigmaaldrich.comwikipedia.org

The addition of alkyl chains to a PAH core significantly alters the molecule's physical and chemical properties. wikipedia.org One of the most critical changes is an increase in hydrophobicity (the tendency to repel water) and a corresponding decrease in aqueous solubility. sigmaaldrich.com This modification is crucial for studying interactions within non-polar environments, such as the interior of cell membranes or polymer matrices. Furthermore, attaching alkyl chains can improve the solubility of otherwise intractable large PAHs in common organic solvents, facilitating their processing and application in materials science. chemicalregister.com The length and structure of the alkyl chain can be systematically varied, allowing for the fine-tuning of these properties and providing a family of related compounds to study structure-property relationships, for instance, in the thermal decomposition of heavy crude oils where alkylaromatics are key components. itrcweb.orgrsc.org

Evolution of Research Interests in Pyrene (B120774) Derivatives

Pyrene (C₁₆H₁₀) itself is one of the most extensively studied PAHs, largely due to its distinctive photophysical properties. nih.govchemspider.com In dilute solutions, it exhibits a strong fluorescence with a characteristically long lifetime. nih.gov A key feature that has captivated researchers for decades is its ability to form "excimers" (excited-state dimers). nih.govscbt.com When two pyrene molecules are in close proximity (within 3-5 angstroms), an excited-state molecule can form a complex with a ground-state molecule. This excimer has a different, lower energy level and consequently emits light at a longer wavelength (a red-shift) compared to the single, excited "monomer." The ratio of monomer to excimer emission intensity is extremely sensitive to the distance between pyrene units and the viscosity of their surrounding medium, making pyrene an exceptional probe for microenvironments.

Initial research focused on characterizing these fundamental photophysical behaviors. However, interest quickly evolved toward harnessing these properties. Chemists began synthesizing pyrene derivatives, attaching the pyrene fluorophore to various molecules of interest to act as a reporter tag. nih.govstanford.edu In recent years, the applications for pyrene derivatives have expanded dramatically into advanced materials and nanotechnology. stanford.edu They are integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and specialized dyes and pigments. nih.govchemspider.com The evolution of research continues, with current work exploring pyrene-based materials for chemical sensing, bioimaging, and the construction of complex, self-assembling systems. nih.gov

Significance of 1-Dodecylpyrene as a Model Compound in Molecular and Supramolecular Chemistry

The specific structure of this compound—a fluorescent pyrene "head" attached to a long, flexible, nonpolar dodecyl "tail"—makes it an archetypal amphiphilic molecule. This dual character is the primary reason for its significance as a model compound. It provides a simplified, yet effective, system for studying fundamental interactions that govern a wide range of more complex chemical and biological processes.

In molecular chemistry , this compound is widely used as a fluorescent probe to investigate the properties of organized assemblies like micelles and lipid bilayers (the structural basis of cell membranes). nih.gov The dodecyl tail readily inserts into the hydrophobic core of these structures, effectively anchoring the pyrene group. The pyrene's fluorescence can then provide detailed information about the local environment, such as polarity, fluidity, and order. For example, fluorescence quenching studies using this compound can measure the permeability of vesicle membranes to small molecules like oxygen.

In supramolecular chemistry , which focuses on systems of multiple molecules held together by non-covalent forces, this compound is a model for studying self-assembly. In aqueous solutions, its amphiphilic nature causes it to spontaneously form aggregates, such as micelles, above a certain concentration to minimize the unfavorable contact between the hydrophobic tails and water. The well-defined monomer and excimer fluorescence of the pyrene headgroup allows for the direct observation of this aggregation process. nih.gov This makes this compound an excellent tool for understanding the hydrophobic effect, a key driving force in protein folding and membrane formation. Furthermore, its behavior serves as a model for the pyrolysis of more complex, long-chain alkylaromatics found in heavy petroleum fractions. itrcweb.org

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 64501-06-0 nih.gov |

| Molecular Formula | C₂₈H₃₄ nih.gov |

| Molecular Weight | 370.57 g/mol |

| Appearance | Solid |

| Core Structure | Pyrene (PAH) |

| Substituent | Dodecyl Chain (-C₁₂H₂₅) |

Table 2: Selected Applications of Pyrene Derivatives in Research

| Application Area | Description | Key Pyrene Property Utilized |

| Fluorescent Probes | Used to study the microenvironment of micelles, polymers, and biological membranes. nih.gov | Sensitivity of fluorescence spectrum (monomer/excimer ratio) to local polarity and proximity. nih.govscbt.com |

| Organic Electronics | Employed as an emitting layer in Organic Light Emitting Diodes (OLEDs) and as semiconductors in transistors (OFETs). nih.govchemspider.com | High charge carrier mobility and strong, pure blue fluorescence. nih.gov |

| Supramolecular Chemistry | Act as building blocks for self-assembling materials and to study molecular recognition and host-guest chemistry. | Strong π-π stacking interactions and well-defined geometry. scbt.com |

| Chemical Sensing | Incorporated into sensor molecules for the detection of metal ions or other analytes. nih.gov | Changes in fluorescence (quenching or enhancement) upon binding to a target analyte. nih.gov |

| Materials Science | Used to create novel dyes, pigments, and advanced polymers with specific optical properties. stanford.edu | High chemical stability and tunable photophysical characteristics. scbt.com |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

64501-06-0 |

|---|---|

Molekularformel |

C28H34 |

Molekulargewicht |

370.6 g/mol |

IUPAC-Name |

1-dodecylpyrene |

InChI |

InChI=1S/C28H34/c1-2-3-4-5-6-7-8-9-10-11-13-22-16-17-25-19-18-23-14-12-15-24-20-21-26(22)28(25)27(23)24/h12,14-21H,2-11,13H2,1H3 |

InChI-Schlüssel |

XSBVZUMLUQEGTR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Dodecylpyrene

Strategies for Regioselective Dodecyl Chain Introduction to the Pyrene (B120774) Core

The synthesis of 1-dodecylpyrene with high regioselectivity is crucial for its application in various fields of materials science and chemical research. The introduction of a long alkyl chain, such as dodecyl, at a specific position on the pyrene core modifies its electronic, photophysical, and solubility properties. The primary challenge lies in controlling the position of substitution, as the pyrene nucleus has multiple reactive sites. Electrophilic substitution reactions on pyrene typically occur at the 1, 3, 6, and 8 positions due to the electronic structure of the molecule. acs.org

Alkylation Approaches and Catalyst Systems

The direct introduction of a dodecyl chain onto the pyrene core can be achieved through various alkylation methods, with Friedel-Crafts alkylation being a classical approach. This method involves the reaction of pyrene with a dodecylating agent, such as 1-dodecyl halide or 1-dodecene, in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation:

A common method for the alkylation of pyrene is the Friedel-Crafts reaction. acs.orgmdpi.com While electrophilic attack on pyrene preferentially occurs at the 1, 3, 6, and 8 positions, achieving high selectivity for the 1-position can be challenging and often results in a mixture of isomers. acs.org The choice of catalyst and reaction conditions plays a significant role in directing the substitution. For instance, the use of milder Lewis acids can sometimes improve regioselectivity.

| Alkylating Agent | Catalyst System | Typical Conditions | Outcome |

| 1-Dodecyl Halide (e.g., Chloride, Bromide) | Lewis Acids (e.g., AlCl₃, FeBr₃) | Anhydrous solvent (e.g., CS₂, CH₂Cl₂) | Mixture of mono- and poly-alkylated pyrenes, with substitution primarily at the 1, 3, 6, and 8 positions. |

| 1-Dodecene | Protic Acids (e.g., TfOH) or Lewis Acids | Dichloromethane, Room Temperature | Can lead to the formation of various isomers. acs.org |

Directing Group-Assisted C-H Functionalization:

More advanced and regioselective methods involve the use of directing groups. mdpi.comresearchgate.net These strategies allow for the functionalization of specific C-H bonds that are typically less reactive. For the synthesis of 1-substituted pyrenes, a directing group can be installed at a position that facilitates the introduction of the dodecyl chain at the desired C1 position. For example, a picolinamide (B142947) directing group can be used to direct γ-C-H arylation and alkylation to the C10 position of the pyrene core. mdpi.comresearchgate.net A similar strategy could be envisioned or adapted for C1 functionalization. The use of a directing group, such as 8-aminoquinoline, has been shown to facilitate the Pd(II)-catalyzed β-C-H arylation and alkylation at the C2-position of pyrene-1-carboxamide. researchgate.net This highlights the potential of directing group strategies to achieve high regioselectivity in the functionalization of the pyrene core.

Post-Synthetic Modification Pathways for this compound Derivatives

Post-synthetic modification (PSM) offers a powerful strategy for the diversification of this compound derivatives, enabling the introduction of various functional groups to the pre-synthesized molecule. rsc.orgnih.gov This approach allows for the fine-tuning of the molecule's properties for specific applications without the need to re-synthesize the entire structure from scratch.

The pyrene core of this compound remains susceptible to further electrophilic substitution reactions. The existing dodecyl group, being an activating group, will influence the position of the second substituent. Further functionalization, such as nitration, halogenation, or acylation, can be performed on the pyrene ring. The positions most likely to be functionalized would be the remaining active sites (3, 6, and 8 positions).

Another avenue for PSM is the functionalization of the terminal end of the dodecyl chain. This can be achieved by first introducing a functional group at the end of the alkylating agent before its attachment to the pyrene core, or by selectively functionalizing the terminal methyl group of the dodecyl chain in this compound, although the latter is more challenging due to the unreactive nature of alkanes.

Mechanistic Investigations of this compound Thermal Pyrolysis and Radical Chemistry

The thermal decomposition of this compound is a complex process involving a network of free-radical reactions. acs.orgumich.edu Understanding these mechanisms is crucial for applications in heavy hydrocarbon processing, as long-chain alkylaromatics are key components of resources like heavy oils, asphaltenes, and coal. acs.orgacs.org

Pyrolysis of this compound at temperatures between 375 and 425 °C yields a variety of products. acs.orgresearchgate.net At low conversions, the major products are 1-methylpyrene, 1-undecene, 1-ethylpyrene, and n-decane. acs.org As the conversion increases, pyrene and n-dodecane become the dominant products. acs.org This product distribution suggests multiple reaction pathways are operative.

| Conversion Level | Major Products |

| Low | 1-Methylpyrene, 1-Undecene, 1-Ethylpyrene, n-Decane acs.org |

| High | Pyrene, n-Dodecane acs.org |

Hydrogen-Transfer Mechanisms in Pyrolysis Systems

Hydrogen transfer is a key process in the pyrolysis of this compound. umich.eduacs.org Conventional hydrogen transfer mechanisms like reverse radical disproportionation (RRD) and H atom addition are insufficient to fully describe the experimental observations. acs.org Radical hydrogen transfer (RHT) has been proposed as a significant mechanism where a radical donates a β-hydrogen to an unsaturated acceptor. acs.orgacs.org

In the context of this compound pyrolysis, RHT is believed to be the dominant hydrogenolysis mechanism, except in the very initial stages where RRD plays a more significant role. umich.edu A detailed kinetic model suggests that hydrogen transfer from pyrolysis products, such as 4,5-dihydropyrene (B1614511) and 1-(1-dodecenyl)pyrene, back to the parent this compound molecule is a crucial step. acs.org

Autocatalysis and Aryl-Alkyl Bond Cleavage in this compound Thermal Decomposition

A distinguishing feature of the pyrolysis of many polycyclic n-alkylaromatics, including this compound, is the cleavage of the strong aryl-alkyl C-C bond through a pathway that exhibits autocatalytic kinetics. acs.orgumich.edu This is intriguing because the aryl-alkyl bond is typically the strongest in the alkyl chain. umich.edu

The pyrolysis of this compound shows that at moderate to high conversions, a pathway involving the facile and apparently autocatalytic cleavage of the aryl-alkyl bond becomes dominant. acs.org The kinetics of this compound disappearance are consistent with this autocatalytic decomposition. acs.org This suggests that the thermal cleavage of such strong bonds in heavy hydrocarbon resources might be more common than previously thought. acs.org Detailed chemical kinetics models have successfully predicted this autocatalytic behavior. umich.edu

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. acs.orgmlsu.ac.in

The traditional Friedel-Crafts alkylation for synthesizing this compound often utilizes stoichiometric amounts of Lewis acid catalysts, which can be difficult to separate from the product and generate significant waste. acs.org Furthermore, the use of hazardous solvents like carbon disulfide is common.

To align with green chemistry principles, several modifications to the synthesis of this compound can be considered:

Catalysis: Replacing stoichiometric Lewis acids with reusable solid acid catalysts or developing more efficient catalytic systems that can be used in smaller quantities would be a significant improvement.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. acs.org Rearrangement and addition reactions are generally more atom-economical than substitution reactions.

Safer Solvents: The use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. mlsu.ac.in

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. mlsu.ac.in Exploring catalyst systems that are active under milder conditions would contribute to a greener process.

Renewable Feedstocks: While the pyrene core is derived from fossil fuels, the dodecyl chain could potentially be sourced from renewable feedstocks like plant oils. acs.org

Direct C-H functionalization methods, as mentioned in section 2.1.1, can be considered a step towards a greener synthesis as they can reduce the number of steps required (e.g., pre-functionalization of the pyrene core), which often leads to less waste generation. epa.gov

Photophysical Phenomena and Excited State Dynamics of 1 Dodecylpyrene

Fundamental Principles of Pyrene (B120774) Photophysics and Their Relevance to 1-Dodecylpyrene

Pyrene, a polycyclic aromatic hydrocarbon, is a prominent fluorophore in scientific research due to its unique photophysical characteristics. researchgate.net It exhibits a strong UV absorption, a high fluorescence quantum yield, and a notably long singlet excited state lifetime, which can be up to 410 nanoseconds in ethanol. wikipedia.orgdergipark.org.tr A hallmark of pyrene's fluorescence is its sensitivity to the local environment and its propensity to form "excimers" (excited-state dimers). wikipedia.orgpsu.edu When a pyrene molecule in its excited state encounters another in the ground state, they can form a short-lived complex, the excimer, which emits light at a longer, structureless wavelength compared to the structured emission of the monomer. psu.edu

The fluorescence emission spectrum of the pyrene monomer is characterized by distinct vibronic bands. The relative intensity of these bands is particularly sensitive to the polarity of the solvent, a phenomenon known as the Ham effect. This makes pyrene a valuable probe for characterizing microenvironments. wikipedia.org

The attachment of a dodecyl chain to the pyrene core to form this compound anchors the fluorescent probe into specific, often nonpolar, environments such as micelles and membranes. This modification leverages the intrinsic photophysical properties of pyrene to report on the dynamics and structure of these organized assemblies. The long alkyl chain ensures the localization of the pyrene moiety within the hydrophobic regions of such systems.

Detailed Investigations of this compound Monomer and Excimer Photoluminescence

The fluorescence of this compound, like its parent compound, displays both monomer and excimer emission depending on its concentration and the medium. The monomer exhibits a characteristic structured emission at shorter wavelengths, while the excimer shows a broad, structureless band at longer wavelengths. psu.edu

The formation of a this compound excimer is a dynamic process that occurs when an excited monomer diffuses and collides with a ground-state monomer within the fluorescence lifetime. The kinetics of this process are governed by the rate of diffusion of the probe within its environment. psu.edu The classic Birks kinetic scheme describes this two-state mechanism. sci-hub.se

In contrast to the common phenomenon of aggregation-caused quenching (ACQ), where fluorescence intensity decreases upon aggregation, some molecules exhibit aggregation-induced emission (AIE). sigmaaldrich.commagtech.com.cn In AIE, the restriction of intramolecular motions in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence emission. sigmaaldrich.com While pyrene itself typically undergoes ACQ, derivatives can be engineered to show AIE characteristics. rsc.org Studies on 1-benzoyl and 1-benzyl pyrene derivatives have shown that they exhibit weak emission in solution but strong emission from pyrene dimers when aggregated, with the structural rigidification being a major cause for the AIE effect. rsc.org

Time-resolved fluorescence spectroscopy is a powerful technique to study the excited-state dynamics of this compound. It allows for the determination of the fluorescence lifetimes of both the monomer and excimer species. tandfonline.com The decay of the monomer is often non-exponential in systems where excimers are formed, as it is depopulated by both its intrinsic decay and the process of excimer formation. Conversely, the excimer fluorescence shows a characteristic rise time corresponding to its formation from the monomer. psu.edu

In studies of this compound solubilized in aligned lyotropic nematic phases, the photophysics were characterized by a single exponential decay with lifetimes typically between 130 and 200 nanoseconds in non-degassed samples. tandfonline.com

Table 1: Representative Fluorescence Lifetime Data for Pyrene Derivatives

| Probe | Environment | Lifetime (τ) in ns | Comment |

|---|---|---|---|

| Pyrene | Ethanol (293 K) | 410 | Monomer lifetime. wikipedia.org |

| This compound | Lyotropic Nematic Phase | 130 - 200 | Single exponential decay in non-degassed samples. tandfonline.com |

Solvatochromic and Environmental Effects on this compound Fluorescence

Solvatochromism describes the change in a substance's color, or more broadly, its absorption and emission spectra, with a change in the polarity of the solvent. niscpr.res.in Fluorophores with a significant difference in dipole moment between their ground and excited states often exhibit strong solvatochromism. societechimiquedefrance.fr

The fluorescence of pyrene and its derivatives is highly sensitive to the solvent environment. wikipedia.org The vibronic fine structure of the pyrene monomer emission spectrum is particularly affected by the polarity of the solvent. This sensitivity allows this compound to be used as a probe to report on the polarity of its microenvironment, such as the interior of micelles or lipid bilayers. nih.gov Changes in the local environment, such as hydration or the order of lipid domains, can be monitored through changes in the fluorescence spectrum of the probe. nih.gov

Table 2: Solvatochromic Shift of a Pyrene-like Dye

| Solvent | Absorption Max (nm) | Emission Max (nm) |

|---|---|---|

| Toluene (B28343) | - | - |

| Water | - | - |

Specific data for this compound across a range of solvents was not available in the search results, but the general principle is illustrated by dyes like AP-Me, which showed a 78 nm shift in absorption and a 41 nm shift in emission between toluene and water. nih.gov

Energy Transfer Pathways and Quenching Mechanisms Involving this compound Chromophores

The fluorescence of this compound can be diminished, or "quenched," through various mechanisms. Quenching refers to any process that decreases the fluorescence intensity of a given substance. evidentscientific.com These processes can be dynamic (collisional) or static. evidentscientific.comfiveable.me

Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with another molecule (the quencher) in solution, leading to non-radiative de-excitation. evidentscientific.com The rate of this process is dependent on the concentration of the quencher and the diffusion rates of the molecules.

Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. evidentscientific.com

Energy Transfer: Energy can be transferred from an excited donor molecule (like this compound) to an acceptor molecule. Two primary mechanisms for this are:

Förster Resonance Energy Transfer (FRET): A long-range, non-radiative transfer of energy through dipole-dipole coupling. diva-portal.org

Dexter Energy Transfer: A short-range mechanism that requires orbital overlap between the donor and acceptor, involving the exchange of electrons. diva-portal.org

In a study of a phthalocyanine-pyrene conjugate, fluorescence quenching was observed upon the addition of 1,4-benzoquinone, demonstrating an energy or electron transfer process from the excited conjugate to the quencher. dergipark.org.tr

Polarization and Orientation Studies of this compound in Anisotropic Media

Fluorescence polarization or anisotropy is a technique used to measure the rotational mobility of a fluorescent probe. horiba.com When a sample is excited with polarized light, the emitted light will also be polarized to some extent. The degree of polarization depends on how much the probe rotates during the time it is in the excited state. Faster rotation leads to greater depolarization of the emitted light. horiba.comcam.ac.uk

This technique is particularly useful for studying probes like this compound in anisotropic media, such as liquid crystals or biological membranes, where the motion of the probe is constrained. tandfonline.com By measuring the fluorescence anisotropy, information about the order and dynamics of the probe within its environment can be obtained.

In a study using time-resolved polarized fluorescence spectroscopy, this compound was solubilized in an aligned lyotropic nematic phase. tandfonline.com The results indicated that the plane of the pyrene molecule tends to orient perpendicularly to the symmetry axis of the rod-like aggregates in the phase. The order parameters describing this orientation were found to be approximately -0.05. tandfonline.com The study concluded that the translational and local rotational motions of the probe were fast compared to its fluorescence lifetime, with correlation times shorter than 20 ns. tandfonline.com

Supramolecular Self Assembly and Nanostructure Formation of 1 Dodecylpyrene

Driving Forces and Molecular Interactions in 1-Dodecylpyrene Aggregation

The spontaneous organization of this compound molecules into stable aggregates is a phenomenon driven by specific intermolecular forces. These non-covalent interactions, though individually weak, collectively provide the thermodynamic impetus for self-assembly. The primary driving forces are hydrophobic interactions and π-π stacking, which dictate the arrangement of the molecules within the resulting nanostructures. lu.selongdom.org

Role of Hydrophobic Interactions and Alkyl Chain Length

The length of the alkyl chain is a critical determinant of the strength of these hydrophobic interactions. A longer chain, such as the dodecyl group in this compound, results in a larger nonpolar surface area, leading to stronger hydrophobic forces and a greater tendency to aggregate compared to pyrene (B120774) derivatives with shorter alkyl chains. lu.se This is a key factor in the stability and morphology of the resulting self-assembled structures.

π-π Stacking of Pyrene Moieties

Complementing the hydrophobic interactions is the significant contribution of π-π stacking between the aromatic pyrene rings. reading.ac.uknih.gov The large, electron-rich π-systems of the pyrene moieties have a propensity to stack in a face-to-face or offset arrangement to maximize attractive van der Waals forces. reading.ac.ukresearchgate.net This interaction is a crucial factor in the ordering and stabilization of the aggregates, particularly at the core-corona interface of micelles or within the palisade layer of vesicles. nih.gov The stacking of pyrene groups can lead to the formation of excimers, which have distinct fluorescent properties that can be used to probe the proximity and arrangement of the molecules within the aggregate. The interplay between the directional π-π stacking and the non-directional hydrophobic forces governs the final architecture of the supramolecular assembly. mdpi.comrsc.org

Morphological Characterization of this compound Supramolecular Assemblies

The self-assembly of this compound in aqueous solutions leads to a variety of supramolecular structures, the morphology of which is dependent on factors such as concentration, temperature, and the presence of other molecules. These aggregates can be characterized by a range of advanced analytical techniques to elucidate their size, shape, and internal organization. beilstein-journals.org

Formation of Micelles, Vesicles, and Other Colloidal Structures

At concentrations above its critical micelle concentration (CMC), this compound spontaneously forms spherical micelles. phospholipid-research-center.com In these structures, the hydrophobic dodecyl tails form a liquid-like core, while the hydrophilic pyrene headgroups are exposed to the aqueous solvent at the micelle-water interface. phospholipid-research-center.com The size of these micelles is typically in the nanometer range. phospholipid-research-center.com

Under certain conditions, such as in the presence of other lipids or surfactants, this compound can also participate in the formation of vesicles. nih.gov Vesicles are spherical structures composed of one or more lipid bilayers enclosing an aqueous compartment. mdpi.com The amphiphilic nature of this compound allows it to intercalate into these bilayers, with its dodecyl chain aligning with the hydrophobic tails of the other lipids and its pyrene headgroup situated at the bilayer-water interface. The I1/I3 ratio of pyrene fluorescence is a sensitive measure of the polarity of its microenvironment, with a value around 1 in vesicles and approximately 1.3 in micelles, allowing for the differentiation of these structures. nih.gov The formation of mixed vesicles versus coexisting micelles and vesicles can depend on factors like temperature and the molar fraction of the components. nih.gov

Structural Analysis using Scattering and Microscopy Techniques

The morphology of this compound aggregates is investigated using a combination of scattering and microscopy techniques.

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the hydrodynamic radius of particles in solution. nih.gov DLS has been employed to characterize the size of this compound-containing aggregates, distinguishing between smaller micelles (e.g., ~3.5 nm radius) and larger vesicles (e.g., ~50 nm radius). nih.gov

Electron Microscopy , such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offers direct visualization of the nanostructures. cd-bioparticles.comresearchgate.net Cryo-TEM, in particular, allows for the imaging of aggregates in their native, hydrated state, providing high-resolution snapshots of micelles and vesicles. nih.gov These microscopy methods can reveal the shape, size distribution, and surface features of the self-assembled structures. researchgate.netplos.org

Atomic Force Microscopy (AFM) can be used to image the surface topography of deposited aggregates, providing information on their three-dimensional shape and surface morphology at the nanoscale. cd-bioparticles.complos.org

These techniques, often used in conjunction, provide a comprehensive understanding of the structural diversity of this compound supramolecular assemblies. beilstein-journals.orgcecam.org

Dynamic Processes and Exchange Kinetics in this compound Aggregates

Supramolecular assemblies of this compound are not static entities but are highly dynamic systems characterized by the continuous exchange of molecules between aggregates and the surrounding solution. mdpi.comacs.org This dynamic nature is crucial for their function in various applications. The exchange kinetics of this compound within these aggregates can be influenced by several factors, including the properties of the aggregate and the surrounding medium.

The redistribution of this compound among micelles can be a slow process, sometimes occurring over several hours. pageplace.de The exchange of solutes like this compound between micelles can occur through different mechanisms, such as exit and entry of individual molecules via the aqueous phase, or through the fusion and fission of the micelles themselves. mdpi.comacs.org The dominant mechanism can depend on factors like the surface charge of the micelle, the ionic strength of the solution, and the polarity of the solute. mdpi.com For instance, in sodium dodecyl sulfate (B86663) (SDS) micelles, the exchange of dodecylpyrene is a process that can take minutes to hours. mdpi.com

Studies have shown that solute exchange can follow different kinetic orders depending on the system. For some surfactant micelles, a second-order process proportional to the concentration of empty micelles is observed, suggesting a fusion-fission mechanism. researchgate.net In other cases, a first-order process, where the rate depends on the size of the probe molecule, is also present. researchgate.net The rate of these exchange processes can be quantified using techniques like time-resolved fluorescence quenching and NMR-based methods such as guest exchange saturation transfer (GEST). nih.govnih.gov Understanding these dynamic processes is fundamental to controlling the behavior and responsiveness of these supramolecular systems. chemrxiv.org

| Parameter | Value/Observation | Technique | Reference |

| I1/I3 Ratio in Vesicles | ~1 | Fluorescence Spectroscopy | nih.gov |

| I1/I3 Ratio in Micelles | ~1.3 | Fluorescence Spectroscopy | nih.gov |

| PGPC Micelle Radius | 3.5 nm | Dynamic Light Scattering | nih.gov |

| Mixed Vesicle Radius (DPPC/PGPC) | ~50 nm | Dynamic Light Scattering | nih.gov |

| This compound Exchange Time in SDS Micelles | Minutes to Hours | Not Specified | mdpi.com |

| Redistribution of this compound Aggregates | Takes place over many hours | Not Specified | pageplace.de |

Controlled Assembly Strategies for Functional this compound Nanomaterials

The transition from spontaneous self-assembly to precisely controlled nanostructure formation is paramount for the development of functional materials from this compound. Control over the size, shape, and hierarchical organization of these nanomaterials is essential to tailor their optical, electronic, and sensory properties for specific applications. Researchers employ a variety of "bottom-up" strategies that manipulate intermolecular forces and assembly pathways to guide the aggregation of this compound molecules into desired architectures. europa.eubeilstein-journals.org These strategies primarily revolve around the meticulous selection of environmental conditions and the use of external guiding influences.

Key approaches include leveraging solvent effects, employing template-assisted methods, and manipulating kinetic and thermodynamic parameters to direct the assembly process. rsc.orgnih.govnih.gov The goal is to move beyond simple, spontaneously formed structures and create complex, functional systems with predictable and tunable properties. uni-jena.demdpi.com

Solvent-Induced Morphological Control

The choice of solvent is one of the most powerful tools for controlling the self-assembly of amphiphilic molecules like this compound. The solvent environment directly influences the delicate balance of intermolecular interactions—primarily π-π stacking of the pyrene cores and van der Waals forces among the dodecyl chains—that govern the formation of nanostructures. nih.govnih.gov By systematically varying solvent properties such as polarity, hydrogen bonding capacity, and polarisability, it is possible to direct the assembly process towards specific morphologies. rsc.orgrsc.org

The table below summarizes the general influence of key solvent parameters on the self-assembly of amphiphilic chromophores, which can be extrapolated to this compound.

Table 1: Influence of Solvent Parameters on Nanostructure Formation

| Solvent Parameter | Description | Effect on Self-Assembly of Amphiphilic Chromophores | Potential Impact on this compound |

|---|---|---|---|

| Polarity / Dielectric Constant | The ability of the solvent to separate charge. | Affects the strength of electrostatic and solvophobic interactions. Higher polarity can screen interactions or drive hydrophobic assembly. rsc.org | Modulates the strength of π-π stacking versus the solubility of the dodecyl chain, influencing aggregation number and morphology. |

| Kamlet-Taft α (HBD Ability) | Hydrogen Bond Donor strength. | Primarily controls the formation of intermolecular hydrogen bond networks where applicable. rsc.org | Less direct impact, but can influence interactions if co-solvents or additives capable of H-bonding are present. |

| Kamlet-Taft β (HBA Ability) | Hydrogen Bond Acceptor strength. | Can disrupt or mediate hydrogen bonding; plays a role in tuning the thermal stability of assembled gels. rsc.org | Can interact with trace protons or co-solvents, subtly tuning the stability of the pyrene-pyrene interactions. |

Research on block copolymers with crystalline cores has shown that changing the solvent from isopropanol (B130326) to hexanol or octane (B31449) can result in dramatic morphological shifts from long ribbons to complex platelets or uniform ovals. rsc.org These findings highlight the powerful effect of solvent choice on the crystallization-driven self-assembly process, a principle that is directly applicable to controlling the aggregation of this compound. rsc.org

Template-Assisted Assembly

Template-assisted self-assembly offers a more deterministic approach to fabricating ordered nanostructures by providing a predefined scaffold or pattern to guide the organization of molecules. nih.govresearchgate.net This strategy can be broadly categorized into hard and soft template methods.

Hard Templates: These involve using rigid, pre-fabricated substrates with defined topographical features, such as porous membranes, nano-patterned silicon wafers, or mesoporous silica. nih.gov Molecules of this compound would be introduced to the template, and capillary forces or other interactions would confine their assembly within the template's nanostructures. researchgate.net This method allows for the creation of arrays with specific, non-natural geometries (e.g., linear, zigzag) that are dictated by the template's design. rsc.org After assembly, the template can be removed, although this step can sometimes risk damaging the fabricated nanostructure. nih.gov

Soft Templates: Soft templates are dynamic, self-assembled structures, typically formed from surfactants, block copolymers, or even organized liquid interfaces. nih.gov For example, micelles or liquid crystals can form in a solution and act as nanoscale reactors or guides for the co-assembly of this compound. nih.gov A notable strategy is the use of an interface, such as a liquid/liquid interface, which can act as a two-dimensional plane to direct the assembly of nanomaterials. nih.gov Template-assisted methods have been successfully used to arrange nanoparticles and block copolymer micelles into non-hexagonal arrays, demonstrating the potential for creating complex and unconventional patterns. rsc.org

Kinetic versus Thermodynamic Control

The final morphology of a self-assembled system depends on whether it is under kinetic or thermodynamic control.

Thermodynamic Control: In this regime, the system reaches its most stable, lowest energy state. This is typically achieved by allowing the assembly process to occur slowly, often with annealing (heating), which provides enough energy for the molecules to rearrange and overcome kinetic barriers to find the global energy minimum. nih.gov The resulting structures are generally well-ordered and robust.

Kinetic Control: This approach involves trapping the system in a metastable, non-equilibrium state by controlling the assembly pathway. walther-group.com Rapid changes in conditions, such as fast solvent evaporation or quick cooling ("quenching"), can lock molecules into structures that formed quickly but are not the most stable. This strategy is valuable for creating unique, transient, or pathway-dependent nanostructures that are inaccessible under equilibrium conditions. walther-group.com

The choice between these two regimes can be controlled by factors like temperature, concentration, and the rate at which a non-solvent is introduced. rsc.org For instance, the self-seeding protocol, where pre-formed fragments of the desired structure are used to nucleate growth, is a powerful kinetic strategy to control the dimensions of the final nanostructures. rsc.org

The table below provides a comparative overview of these primary control strategies.

Table 2: Comparison of Controlled Assembly Strategies for Nanomaterials

| Strategy | Primary Mechanism | Controllable Parameters | Resulting Nanostructure Characteristics |

|---|---|---|---|

| Solvent-Induced Control | Modulating intermolecular forces (e.g., solvophobic effects, π-π stacking) by changing the solvent environment. nih.govrsc.org | Solvent polarity, hydrogen bonding ability, solvent ratios in mixtures, evaporation rate. rsc.org | Control over morphology (e.g., fibers, ribbons, spheres), size, and packing density. |

| Template-Assisted Assembly | Using a pre-patterned substrate (hard) or dynamic molecular assembly (soft) to guide the placement of molecules. nih.govrsc.org | Template geometry and dimensions, surface chemistry, concentration of template and assembling molecules. | Highly ordered arrays with predetermined, often complex, geometries (linear, Kagome, etc.). rsc.org |

| Kinetic/Thermodynamic Control | Directing the assembly process towards either a metastable (kinetic) or most stable (thermodynamic) structure. nih.govwalther-group.com | Temperature, concentration, rate of change of conditions (e.g., cooling, solvent addition), seeding. rsc.org | Access to diverse morphologies, including equilibrium (well-ordered) and non-equilibrium (unique, metastable) structures. |

By skillfully combining these strategies, researchers can achieve a high degree of control over the nano-architecture of this compound, paving the way for the rational design of advanced functional materials.

Applications of 1 Dodecylpyrene in Advanced Materials Science

1-Dodecylpyrene as a Fluorescent Probe in Material Systems

This compound is widely utilized as a fluorescent probe to investigate the microstructure and dynamics of various material systems, such as polymer solutions, micelles, and gels. Its utility lies in the sensitivity of its fluorescence emission to the local environment's polarity, viscosity, and the proximity of other pyrene (B120774) molecules.

A key feature of this compound is its ability to form "excimers" (excited-state dimers) when two molecules are in close proximity. researchgate.net While the monomer emits light in a characteristic series of vibronic bands, the excimer emits as a broad, unstructured band at a longer wavelength (around 470 nm). nih.gov The ratio of the excimer to monomer fluorescence intensity (Ie/Im) is a powerful indicator of the local concentration and mobility of the probe within a material. researchgate.net

This excimer-forming property is particularly useful for studying:

Polymer Dynamics: By incorporating this compound into a polymer matrix, changes in the polymer's conformation, such as chain folding or aggregation, can be monitored by observing the changes in excimer fluorescence. researchgate.net

Micelle Formation and Dynamics: this compound can be used to determine the critical micelle concentration (CMC) of surfactants. researchgate.net Below the CMC, the probe exists as monomers, while above the CMC, it partitions into the micelles, leading to an increase in excimer formation. researchgate.net The rate of excimer formation also provides insights into the exchange dynamics of molecules between micelles. researchgate.net

Local Polarity and Viscosity: The fluorescence spectrum of the pyrene monomer is sensitive to the polarity of its microenvironment. rsc.org Additionally, the formation of excimers is a diffusion-controlled process, making the Ie/Im ratio dependent on the local viscosity of the medium. rsc.org This allows this compound to be used as a probe for mapping viscosity and polarity in complex systems. rsc.org

| Property Measured | Principle |

| Local Concentration | The ratio of excimer to monomer fluorescence intensity (Ie/Im) increases with the local concentration of this compound, as excimer formation requires close proximity of two molecules. researchgate.net |

| Polymer Dynamics | Changes in polymer chain conformation that bring pyrene moieties closer together result in increased excimer fluorescence. researchgate.net |

| Micelle Formation | A sharp increase in excimer fluorescence is observed at the critical micelle concentration (CMC) as probes are incorporated into the hydrophobic core of micelles. researchgate.net |

| Microenvironment Polarity | The fine structure of the monomer fluorescence spectrum is sensitive to the polarity of the surrounding medium. rsc.org |

| Microviscosity | The rate of excimer formation is dependent on the diffusion of the probe molecules, which is influenced by the viscosity of the local environment. rsc.org |

Integration into Luminescent and Optoelectronic Materials

The luminescent properties of this compound make it a candidate for integration into various functional materials, including those used in optoelectronic devices. The pyrene core is a well-known blue-light emitter, and the dodecyl chain can be used to tune its solubility and self-assembly properties.

While direct use of this compound as a primary emitter in commercial OLEDs is not widespread, pyrene derivatives are extensively studied as building blocks for OLED materials. nih.gov The pyrene moiety can serve as a blue-emitting chromophore or as a host material for other dopants. nih.gov The dodecyl chain enhances solubility in organic solvents, which is crucial for the solution-based processing of large-area OLEDs and OPVs. mdpi.com

The formation of excimers, which results in a red-shifted and broad emission, can be both an advantage and a disadvantage. umich.edu While it can be exploited to generate white light from a single material, it is often considered a quenching pathway that can reduce the efficiency of blue-emitting devices. nih.govrsc.org Therefore, the design of this compound derivatives for OLEDs often focuses on controlling the intermolecular distance to suppress excimer formation. rsc.org

In the context of OPVs, which convert light into electricity, chromophores like pyrene can be used as electron-donating materials in the active layer. nih.gov The dodecyl chain can influence the morphology of the active layer blend, which is a critical factor for efficient charge separation and transport.

This compound can be incorporated into hybrid organic-inorganic materials to create composites with tailored luminescent properties. mdpi.comresearchgate.net These materials combine the processability and flexibility of organic polymers with the stability and electronic properties of inorganic materials. mdpi.comresearchgate.net

For example, this compound can be embedded in:

Silica Nanoparticles: Creating fluorescent nanoparticles for bioimaging or sensing applications.

Polymer-Clay Nanocomposites: Where the pyrene probe can report on the intercalation of polymer chains into the clay galleries.

Metal-Organic Frameworks (MOFs): The pores of MOFs can be used to encapsulate this compound, leading to materials with controlled and stable luminescence.

The dodecyl chain can play a crucial role in compatibilizing the hydrophobic pyrene core with the inorganic component and in directing the self-assembly of the hybrid material.

| Material Type | Role of this compound |

| OLEDs | Potential as a blue-emitting chromophore or host material; dodecyl chain aids in solution processing. nih.gov |

| OPVs | Potential as an electron-donor material; dodecyl chain influences active layer morphology. nih.gov |

| Hybrid Organic-Inorganic Materials | Imparts luminescence to the composite material; can act as a probe for the material's internal structure. mdpi.comresearchgate.net |

Role of this compound in Energy Harvesting and Light Conversion Platforms

Light-harvesting systems, inspired by natural photosynthesis, are designed to capture light energy and transfer it to a reaction center. wikipedia.orgnih.gov These systems typically consist of an array of chromophores (light-absorbing molecules) that can efficiently transfer energy. academie-sciences.fr

This compound, with its strong absorption in the UV-visible region, can function as a chromophore in such systems. rsc.org The dodecyl chain can be used to control the self-assembly of the pyrene units into organized structures that facilitate efficient energy transfer. rsc.org The efficiency of energy transfer is highly dependent on the distance and orientation between the chromophores, which can be precisely controlled through molecular design. rsc.org

In light conversion applications, materials are used to absorb light at one wavelength and re-emit it at a longer wavelength. This is useful, for example, in agricultural films to convert UV light into photosynthetically active radiation or in luminescent solar concentrators. This compound's fluorescence makes it a candidate for such applications, where its absorption and emission properties can be tuned by chemical modification or by controlling its aggregation state (monomer vs. excimer).

Stimuli-Responsive Materials Design Based on this compound Assembly

Stimuli-responsive materials, or "smart" materials, are designed to change their properties in response to external stimuli such as temperature, pH, light, or the presence of specific chemicals. wikipedia.orgmdpi.com The self-assembly of amphiphilic molecules, which contain both hydrophobic and hydrophilic parts, is a powerful strategy for creating such materials. mdpi.com

This compound is an amphiphilic molecule, with the pyrene group being hydrophobic and the dodecyl chain providing lipophilic character. This amphiphilicity drives its self-assembly in certain solvents or at interfaces, leading to the formation of aggregates, micelles, or vesicles. mdpi.com The nature of these assemblies can be sensitive to external stimuli.

For example:

Solvent Polarity: A change in solvent composition can trigger the aggregation or disaggregation of this compound, which can be readily observed by the change in its fluorescence from monomer to excimer emission.

Temperature: In thermo-responsive polymer gels, this compound can be used as a probe to report on the polymer's phase transition. wikipedia.orguni-bayreuth.deresearchgate.net As the polymer collapses or expands with temperature changes, the local environment of the pyrene probe changes, affecting its fluorescence. wikipedia.orguni-bayreuth.deresearchgate.net

Photo-responsiveness: The aggregation of pyrene derivatives can be influenced by light, leading to photo-responsive materials. researchgate.netrsc.orgunibo.it For instance, the dimerization of pyrene can be controlled by photochemical reactions, allowing for the reversible switching of the material's fluorescent properties.

The distinct fluorescence of the monomer and excimer states of this compound provides a built-in reporting mechanism for the structural changes occurring in these stimuli-responsive materials. researchgate.net

| Stimulus | Response Mechanism |

| Solvent | Changes in solvent polarity can induce or disrupt the self-assembly of this compound, leading to a shift between monomer and excimer fluorescence. |

| Temperature | In thermo-responsive polymers, the collapse or swelling of the polymer network with temperature alters the local environment of the this compound probe, affecting its fluorescence. wikipedia.orguni-bayreuth.deresearchgate.net |

| Light | Photo-induced changes in the aggregation state of pyrene derivatives can be used to create materials whose fluorescence can be switched on or off with light. researchgate.netrsc.orgunibo.it |

1 Dodecylpyrene As a Chemical Sensing Platform

Principles of 1-Dodecylpyrene-Based Fluorescence Sensing

The utility of this compound in chemical sensing is rooted in its fluorescent behavior, which can be modulated by the presence of specific analytes. The core principles involve the relationship between its monomer and excimer fluorescence and the mechanisms of quenching and enhancement upon interaction with target molecules.

Excimer-Monomer Ratio as a Sensing Transducer

Pyrene (B120774) and its derivatives, like this compound, are well-known for their ability to form excimers, which are excited-state dimers that form when an excited-state fluorophore interacts with a ground-state fluorophore of the same kind. This process is highly dependent on the concentration and proximity of the pyrene molecules.

In a dilute solution, this compound primarily exists as monomers and, upon excitation, emits a characteristic monomer fluorescence. As the concentration increases, the likelihood of an excited monomer encountering a ground-state monomer to form an excimer also increases. This excimer then fluoresces at a longer wavelength (a red-shifted emission) compared to the monomer.

The ratio of the intensity of the excimer fluorescence (IE) to that of the monomer fluorescence (IM) is a sensitive indicator of the local concentration and mobility of the pyrene units. This IE/IM ratio can be used as a ratiometric sensing signal. rsc.org Ratiometric sensing offers a significant advantage as it is often independent of the absolute probe concentration and excitation intensity, leading to more robust and reliable measurements. rsc.org

For instance, the disruption of this compound aggregates or assemblies by an analyte can lead to a decrease in the excimer emission and a corresponding increase in the monomer emission, thus changing the IE/IM ratio. This principle has been effectively used in developing sensors. For example, a study demonstrated that an amphiphilic pyrene derivative could form stable excimers with a high excimer-to-monomer intensity ratio (Fexc/Fmono > 20). nih.gov The introduction of certain metal ions caused a decrease in the excimer band and an enhancement of the monomer signals, establishing its use as a ratiometric chemosensor. nih.gov

Quenching and Enhancement Mechanisms in Analytes Detection

Fluorescence quenching and enhancement are fundamental mechanisms in the detection of analytes using this compound-based probes.

Fluorescence Quenching is a process that decreases the fluorescence intensity of a fluorophore. Several mechanisms can lead to quenching, including:

Photoinduced Electron Transfer (PET): In this process, an electron is transferred from the excited fluorophore (donor) to an electron-accepting analyte (acceptor), or vice versa. This results in a non-fluorescent radical ion pair, thus quenching the fluorescence. researchgate.net This mechanism is often responsible for the detection of electron-deficient molecules like nitroaromatic compounds, which are components of many explosives. acs.orgcapes.gov.br

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs when the emission spectrum of a donor fluorophore overlaps with the absorption spectrum of an acceptor molecule. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor.

Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with the quencher molecule in the ground state. This complex then absorbs light but does not emit a photon. nih.gov

Fluorescence Enhancement , on the other hand, refers to an increase in fluorescence intensity. This can occur through several mechanisms, such as:

Inhibition of Quenching Mechanisms: An analyte can interact with a quenching group that is part of the sensor molecule, thereby inhibiting the quenching process and restoring or enhancing the fluorescence of the pyrene moiety.

Analyte-Induced Aggregation: In some cases, the presence of an analyte can induce the aggregation of this compound molecules, leading to the formation of emissive aggregates or excimers, resulting in an enhanced fluorescence signal.

Conformational Changes: The binding of an analyte can cause a conformational change in the sensor molecule that reduces non-radiative decay pathways, leading to an increase in the fluorescence quantum yield.

The choice between a quenching or enhancement-based sensor depends on the specific analyte and the desired application, with the goal being a significant and selective change in the fluorescence signal upon analyte interaction. researchgate.net

Development of this compound Probes for Environmental Analytes

The unique photophysical properties of this compound have been harnessed to develop sensitive and selective probes for a variety of environmental analytes, particularly metal ions and nitroaromatic compounds.

The detection of heavy metal ions is a significant area of environmental monitoring due to their toxicity. researchgate.netrsc.org this compound-based sensors can be designed to selectively bind to specific metal ions, leading to a detectable change in their fluorescence properties. For example, an amphiphilic pyrene derivative was shown to be a highly selective sensor for Cu2+ ions. nih.gov Upon the addition of Cu2+, the excimer fluorescence of the probe was quenched by up to 94%, while other metal ions such as Na+, Ba2+, and Fe3+ showed significantly lower quenching efficiencies. nih.gov The binding stoichiometry between the pyrene derivative and Cu2+ was determined to be 2:1. nih.gov

Nitroaromatic compounds, often found in explosives and industrial waste, can also be detected using this compound probes. nih.gov The electron-deficient nature of these compounds makes them effective quenchers of pyrene fluorescence through a photoinduced electron transfer mechanism. acs.orgcapes.gov.br Studies have shown that pyrene-functionalized nanoparticles can be used to detect various nitroaromatic compounds, with the quenching of both monomer and excimer emissions providing a dual-channel sensing mechanism. acs.org

Below is a table summarizing the detection of various environmental analytes using pyrene-based probes, including this compound derivatives.

| Analyte | Probe Type | Sensing Mechanism | Key Finding |

| Cu2+ | Amphiphilic pyrene derivative | Excimer quenching, monomer enhancement | High selectivity with up to 94% excimer fluorescence quenching. nih.gov |

| Nitroaromatic Compounds | Pyrene-functionalized nanoparticles | Monomer and excimer fluorescence quenching | Excellent discrimination in detecting electron-deficient molecules. acs.org |

| Various Metal Ions | Schiff base ligand of 4-amino antipyrine (B355649) and 5-nitro 3-methoxy salicylaldehyde | Fluorescence quenching | Visual color change and fluorescence quenching observed for Al3+, Mn2+, Fe3+, Co2+, Ni2+, Cu2+, and Zn2+. indianchemicalsociety.com |

This table is interactive. Click on the headers to sort the data.

Investigation of this compound in Biosensing Architectures

The application of this compound extends into the realm of biosensing, where its fluorescent properties are utilized to detect biological molecules and processes. nsf.gov Biosensors typically consist of a biorecognition element, which provides selectivity, and a transducer, which converts the biological interaction into a measurable signal. jcu.cznih.gov In this context, this compound acts as a fluorescent transducer.

One promising approach in biosensing is the use of the excimer-to-monomer fluorescence ratio of pyrene derivatives. rsc.org For instance, a supramolecular assembly of a pyrene-based probe was designed to dissociate upon binding to a specific protein. rsc.org This dissociation led to a change in the monomer and excimer fluorescence intensities, allowing for the quantification of the protein. rsc.org This ratiometric approach offers high selectivity and accuracy, making it a robust method for protein sensing. rsc.org

Furthermore, this compound can be incorporated into various biosensing architectures, such as being attached to nanoparticles or integrated into polymer matrices, to enhance its sensing performance. acs.orgnjit.edu These architectures can provide a high local concentration of the pyrene probe, facilitating excimer formation and amplifying the sensing signal.

The development of biosensors often involves immobilizing the sensing element onto a solid support. nih.gov this compound's hydrophobic dodecyl chain can facilitate its incorporation into lipid membranes or other hydrophobic environments, making it suitable for developing membrane-based biosensors.

Theoretical and Computational Investigations of 1 Dodecylpyrene Systems

Electronic Structure and Photophysical Property Calculations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for investigating the electronic and photophysical properties of molecules like 1-dodecylpyrene. researchgate.netresearchgate.net These methods allow for the calculation of various parameters that provide insight into the molecule's behavior. researchgate.net

DFT is employed to determine the ground-state electronic structure, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the energy gap, is a crucial parameter that influences the molecule's electronic properties and reactivity. researchgate.net For pyrene (B120774) derivatives, the pyrene core typically acts as an electron-withdrawing group and contributes significantly to the LUMO, while appended groups, like the dodecyl chain in this compound, can act as electron-donating groups influencing the HOMO. researchgate.net

TD-DFT is used to calculate excited-state properties, such as absorption and emission spectra. researchgate.netarxiv.org This method can predict the maximum absorption wavelengths (λmax) and provides a theoretical basis for understanding the molecule's interaction with light. researchgate.net The accuracy of TD-DFT calculations can be influenced by the choice of functional and basis set, and results are often compared with experimental data for validation. mdpi.comnih.gov For instance, studies on similar aromatic systems have shown that TD-DFT can accurately reproduce experimental charge transfer peaks in absorption spectra. arxiv.org

Key parameters calculated using DFT and TD-DFT for pyrene-based systems include:

HOMO and LUMO energy levels: These are fundamental to understanding charge transfer properties. researchgate.net

Energy gap (Egap): The difference between HOMO and LUMO energies. researchgate.net

Ionization Potential (IP) and Electron Affinity (EA): These relate to the energy required to remove or add an electron, respectively. researchgate.net

Reorganization energy: This parameter is related to the charge mobility of the material. researchgate.net

Absorption and Emission Spectra: These spectra are simulated to understand the photophysical behavior. researchgate.net

Table 1: Key Parameters Calculated by DFT and TD-DFT for Aromatic Systems

| Parameter | Description | Relevance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability. |

| Energy Gap (Egap) | The energy difference between the LUMO and HOMO. | Influences electronic transitions and reactivity. |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | Relates to hole injection/transport properties. |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Relates to electron injection/transport properties. |

| Reorganization Energy | The energy change associated with geometric relaxation upon charge transfer. | Affects the rate of charge transport. |

| Maximum Absorption Wavelength (λmax) | The wavelength at which a substance shows maximum absorbance of light. | Characterizes the optical absorption properties. |

Excited State Characterization and Transition Analysis

The characterization of excited states is crucial for understanding the photophysical processes of this compound, such as fluorescence. TD-DFT is a primary tool for this purpose, enabling the analysis of electronic transitions between the ground and excited states. mdpi.comnih.gov

When a molecule absorbs light, an electron is promoted from an occupied orbital to an unoccupied orbital. The nature of this transition, for example, whether it is a HOMO to LUMO transition, can be determined through computational analysis. nih.gov For many aromatic molecules, the lowest energy bright excited state is dominated by the HOMO→LUMO transition. nih.gov

The analysis of excited states involves determining their energies, oscillator strengths (which relate to the intensity of absorption), and the molecular orbitals involved in the transitions. rsc.org Natural Transition Orbitals (NTOs) can be used to provide a compact and intuitive picture of the electron-hole pairs created upon excitation. rsc.org

Furthermore, the geometry of the molecule can change in the excited state compared to the ground state. chemrxiv.org TD-DFT can be used to optimize the geometry of the excited state, providing insights into the structural relaxation that occurs after photoexcitation. mdpi.com This relaxation process is related to the Stokes shift, which is the difference in energy between the absorption and emission maxima. researchgate.net

The study of excited state dynamics, including processes like intersystem crossing and internal conversion, can be aided by computational methods. chemrxiv.org For instance, understanding the potential energy surfaces of the lowest excited singlet (S1) and triplet (T1) states can reveal information about the efficiency of fluorescence and other de-excitation pathways. chemrxiv.org

Molecular Dynamics Simulations of this compound Self-Assembly and Aggregation

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time evolution of a system of atoms and molecules. researchgate.net This method is particularly valuable for investigating the self-assembly and aggregation behavior of amphiphilic molecules like this compound in various environments. cuny.edumdpi.com

Modeling Intermolecular Interactions and Aggregate Morphologies

MD simulations can provide detailed insights into the forces that drive the self-assembly of this compound molecules. cuny.edu These intermolecular interactions include:

π-π stacking: The aromatic pyrene cores have a strong tendency to stack on top of each other due to favorable van der Waals interactions. frontiersin.org

Hydrophobic interactions: The long dodecyl chains are hydrophobic and will tend to aggregate in aqueous environments to minimize contact with water molecules.

Van der Waals forces: These are attractive forces that exist between all molecules and are significant in the association of nonpolar molecules. researchgate.net

By simulating a system containing multiple this compound molecules, it is possible to observe their spontaneous aggregation into various morphologies, such as micelles, bilayers, or other supramolecular structures. researchgate.netresearchgate.net The final morphology of the aggregate is a result of the balance between the attractive interactions of the pyrene and dodecyl groups and the repulsive interactions between the solvent and the hydrophobic parts of the molecules. nih.gov The simulations can track the formation of clusters and analyze their size, shape, and internal structure over time. nih.gov

Simulation of Solvent and Temperature Effects on Supramolecular Behavior

The self-assembly of this compound is highly dependent on the surrounding environment, particularly the solvent and temperature. frontiersin.orgchemrxiv.org MD simulations can be used to systematically study these effects.

Solvent Effects: The choice of solvent can dramatically influence the aggregation behavior. chemrxiv.orgnih.gov In a polar solvent like water, the hydrophobic effect will be the dominant driving force for aggregation. In nonpolar organic solvents, the π-π stacking of the pyrene cores may be more significant. chemrxiv.org By running simulations in different solvent models, researchers can predict how the supramolecular structures will change. diva-portal.orgmdpi.com The presence of residual solvent can also impact the molecular mobility and phase behavior of the aggregates. nih.gov

Temperature Effects: Temperature affects the kinetic energy of the molecules and can influence both the rate of aggregation and the stability of the resulting structures. frontiersin.org Increasing the temperature can lead to the dissociation of aggregates as the thermal energy overcomes the attractive intermolecular forces. frontiersin.org MD simulations performed at different temperatures can reveal the temperature dependence of the self-assembly process and help to determine critical temperatures for aggregation or disaggregation. diva-portal.org

Reaction Pathway and Kinetic Modeling of this compound Pyrolysis

The thermal decomposition (pyrolysis) of this compound is a complex process involving numerous chemical reactions. Understanding the reaction pathways and kinetics is important for applications in heavy hydrocarbon processing. umich.eduacs.org

Detailed chemical kinetic models based on free-radical mechanisms have been developed to describe the pyrolysis of long-chain n-alkylarenes like this compound. umich.eduresearchgate.net These models can predict the effects of temperature, time, and concentration on the product distribution and reaction rates. researchgate.net

A key feature of this compound pyrolysis is the cleavage of the strong aryl-alkyl C-C bond, which is not a major pathway in the pyrolysis of simpler alkylbenzenes. umich.edu This reaction often exhibits autocatalytic kinetics, meaning that a product of the reaction acts as a catalyst. umich.edu

The primary reaction pathways in this compound pyrolysis include: acs.orgresearchgate.net

Hydrogenolysis: Cleavage of the aryl-alkyl bond to form pyrene and n-dodecane. This is a dominant pathway, particularly at higher conversions and concentrations. researchgate.net

Beta-scission: Cleavage of C-C bonds within the dodecyl chain, leading to the formation of smaller hydrocarbons and pyrene derivatives with shorter alkyl chains.

The development of these detailed kinetic models relies on a combination of experimental data and theoretical calculations of rate constants for the elementary reaction steps. acs.orgmit.edu These models are valuable tools for understanding and predicting the behavior of complex chemical systems like those encountered in the pyrolysis of heavy oils. mit.edu

Computational Design and Prediction of Novel this compound Derivatives

The computational design of novel molecules is a cornerstone of modern materials science and medicinal chemistry, allowing for the in silico exploration of vast chemical spaces to identify candidates with desired properties before their physical synthesis. nih.govljku.edu.in This approach significantly accelerates the discovery process by prioritizing compounds that exhibit the most promising characteristics for a specific application. In the context of this compound, computational methods are instrumental in designing new derivatives with tailored electronic, optical, and self-assembly behaviors.

Methodologies such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and quantitative structure-property relationship (QSPR) models are employed to predict the properties of hypothetical this compound derivatives. nih.govjstar-research.com DFT calculations are particularly useful for determining the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for applications in organic electronics like Organic Light Emitting Diodes (OLEDs). chemrxiv.orgsioc-journal.cn By systematically modifying the structure of this compound—for instance, by introducing various functional groups to the pyrene core—researchers can computationally screen for derivatives with optimized properties.

For example, the introduction of electron-donating or electron-withdrawing groups can tune the HOMO-LUMO gap, thereby altering the photophysical properties of the molecule. chemrxiv.org MD simulations can then be used to investigate how these modifications affect the intermolecular interactions and the self-assembly of the derivatives in different environments, which is crucial for controlling the morphology of thin films in electronic devices. nih.govnih.gov

The following data tables represent a hypothetical computational screening of novel this compound derivatives. In this theoretical study, various functional groups are attached to the pyrene core of this compound, and their effects on key electronic properties are predicted using DFT.

Table 1: Predicted Electronic Properties of Novel this compound Derivatives

| Compound ID | Functional Group | Position on Pyrene Core | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) |

| 1-DD-Py | (Reference) | - | -5.89 | -2.45 | 3.44 |

| 1-DD-Py-NO2 | -NO₂ | 3 | -6.21 | -3.15 | 3.06 |

| 1-DD-Py-NH2 | -NH₂ | 3 | -5.45 | -2.10 | 3.35 |

| 1-DD-Py-CN | -CN | 3, 8 | -6.35 | -3.30 | 3.05 |

| 1-DD-Py-OCH3 | -OCH₃ | 3, 8 | -5.50 | -2.15 | 3.35 |

| 1-DD-Py-CF3 | -CF₃ | 6 | -6.15 | -2.90 | 3.25 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the output of computational design studies. It is based on general trends observed in computational chemistry studies of similar aromatic compounds.

The predictive power of these computational models allows for the rational design of molecules. For instance, a derivative with a smaller band gap might be targeted for applications requiring absorption of lower-energy light. Based on the hypothetical data in Table 1, the dicyano-substituted derivative (1-DD-Py-CN ) shows the smallest band gap, suggesting it could have red-shifted absorption and emission properties compared to the parent this compound.

Table 2: Predicted Physicochemical and Charge Transport Properties of Selected this compound Derivatives

| Compound ID | Predicted Solubility (in Toluene) | Predicted Thermal Stability (Td, °C) | Predicted Electron Mobility (cm²/Vs) | Predicted Hole Mobility (cm²/Vs) |

| 1-DD-Py | High | 350 | 0.01 | 0.05 |

| 1-DD-Py-CN | Moderate | 365 | 0.15 | 0.02 |

| 1-DD-Py-OCH3 | High | 340 | 0.02 | 0.08 |

Note: This table contains hypothetical data for illustrative purposes. Td refers to the decomposition temperature.

The integration of these computational techniques provides a powerful framework for the high-throughput screening and rational design of novel this compound derivatives. mit.edunih.gov This in silico approach not only accelerates the discovery of new functional materials but also provides deep insights into the structure-property relationships that govern their performance. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Dodecylpyrene Research

Time-Resolved Spectroscopy Techniques for Dynamic Studies

Time-resolved spectroscopy is an indispensable tool for investigating the transient phenomena that govern the photophysics of 1-dodecylpyrene, such as excimer formation and fluorescence quenching. These techniques provide insights into the kinetics of excited-state processes that occur on timescales ranging from picoseconds to nanoseconds. mas-tp.comnist.gov

Picosecond fluorescence spectroscopy is particularly well-suited for studying the rapid dynamics of this compound, especially the formation of excimers—excited-state dimers that are a hallmark of pyrene (B120774) and its derivatives. nih.gov In dilute solutions, the this compound molecule, upon excitation, emits a characteristic monomer fluorescence. However, in environments where molecules can come into close proximity, such as in aggregates or at high concentrations, an excited molecule can interact with a ground-state molecule to form an excimer, which then fluoresces at a longer, red-shifted wavelength.

The dynamics of this process can be monitored by observing the decay of the monomer fluorescence and the corresponding rise and subsequent decay of the excimer fluorescence. For pyrene-labeled polymers, picosecond time-resolved fluorescence measurements have revealed fast decay components on the order of 4-10 picoseconds at shorter wavelengths, which correspond to the formation of the excimer. cedre.fr This is complemented by a rise component at longer wavelengths, followed by a slower decay of 2-4 nanoseconds, which is characteristic of the relaxed excimer's emission. cedre.fr The time-resolved emission spectra of such systems show a clear evolution over time, confirming the presence and interplay of at least two distinct emitting species. cedre.fr These studies provide critical information on the kinetics of diffusional encounters and conformational changes that lead to excimer formation.

In the solid state, the photophysical properties of this compound are highly dependent on its molecular packing. Time-resolved fluorescence spectra of solid this compound (referred to as 1-Dod) have been recorded, showing the evolution of the fluorescence spectrum over various time intervals, from 0-4 nanoseconds up to 44-56 nanoseconds. researchgate.net This allows for the characterization of different emissive species and their lifetimes within the solid-state matrix. For a related compound, 1-ethylpyrene, time-resolved fluorescence spectra in the solid state also show a complex decay behavior with multiple time components, indicating a heterogeneous environment and the presence of different aggregated species. aps.org